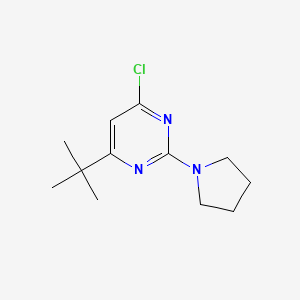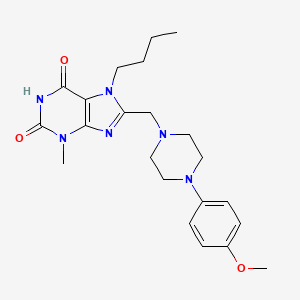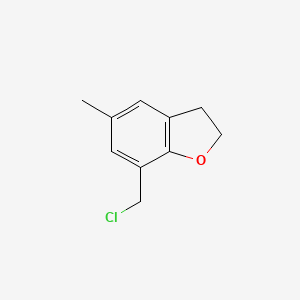
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with specific receptors and enzymes in the body, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine involves its ability to bind to specific receptors and enzymes in the body. Once bound, this compound can either activate or inhibit the activity of these targets, depending on the specific receptor or enzyme being studied. By modulating the activity of these targets, researchers can gain a better understanding of their role in various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine are highly dependent on the specific receptor or enzyme being studied. For example, this compound has been shown to act as an agonist at the nicotinic acetylcholine receptor, leading to increased neurotransmitter release and enhanced synaptic activity. Conversely, it has also been shown to act as an inhibitor of acetylcholinesterase, leading to decreased levels of the neurotransmitter acetylcholine in the body.
実験室実験の利点と制限
One of the primary advantages of using 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine in lab experiments is its high specificity for certain receptors and enzymes. This allows researchers to study these targets in a more targeted and precise manner, leading to more accurate and reliable results. However, one of the limitations of using this compound is its relatively high cost and limited availability, which can make it difficult to conduct large-scale experiments.
将来の方向性
There are many potential future directions for research involving 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine. One area of interest is the development of new compounds that can interact with specific receptors and enzymes in the body with even greater specificity and potency. Additionally, researchers may explore new applications for this compound in areas such as drug discovery and development, as well as in the study of various neurological and psychiatric disorders.
合成法
The synthesis of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with tert-butyl chloride in the presence of a base such as potassium carbonate. This reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) and requires careful control of temperature and reaction time to ensure optimal yield and purity.
科学的研究の応用
One of the primary applications of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine in scientific research is as a tool for studying specific receptors and enzymes in the body. This compound has been shown to interact with a variety of targets, including the nicotinic acetylcholine receptor and the enzyme acetylcholinesterase. By studying the interactions between this compound and these targets, researchers can gain valuable insights into the underlying mechanisms of various biological processes.
特性
IUPAC Name |
4-tert-butyl-6-chloro-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-12(2,3)9-8-10(13)15-11(14-9)16-6-4-5-7-16/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGKRRLOVIQNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)
![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)
![2-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2639891.png)


![N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2639897.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2639901.png)


![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)
![5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2639908.png)

